molecular formula C17H19BrFN3O3S B6476460 3-(4-bromo-1H-pyrazol-1-yl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2640977-27-9

3-(4-bromo-1H-pyrazol-1-yl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B6476460
CAS No.: 2640977-27-9
M. Wt: 444.3 g/mol
InChI Key: RINZPLGTFGPRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 4-bromo-1H-pyrazol-1-yl group at the 3-position and a 5-fluoro-2-methoxybenzenesulfonyl moiety at the 8-position. Its molecular formula is estimated as C₁₈H₁₈BrFN₃O₃S (exact weight requires synthesis data), with structural features optimized for targeting specific receptors or enzymes in medicinal chemistry applications .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)-8-(5-fluoro-2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrFN3O3S/c1-25-16-5-2-12(19)6-17(16)26(23,24)22-13-3-4-14(22)8-15(7-13)21-10-11(18)9-20-21/h2,5-6,9-10,13-15H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINZPLGTFGPRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromo-1H-pyrazol-1-yl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article synthesizes the current understanding of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique bicyclic structure, which includes a pyrazole ring and a sulfonamide moiety. The presence of bromine and fluorine substituents enhances its pharmacological properties. The molecular formula is C15H16BrFNO3SC_{15}H_{16}BrF_NO_3S, indicating a relatively high molecular weight suitable for various biological interactions.

Table 1: Structural Features

FeatureDescription
IUPAC Name This compound
Molecular Formula C₁₅H₁₆BrFN₃O₃S
Molecular Weight 396.26 g/mol
Key Functional Groups Pyrazole, sulfonamide

Anticancer Activity

Research indicates that compounds with similar structural features exhibit selective antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazolone have been shown to inhibit cancer cell proliferation through mechanisms involving the inhibition of specific signaling pathways related to cell growth and survival.

Case Study: NCI Screening

A study involving the screening of pyrazolone derivatives against a panel of approximately 60 human cancer cell lines revealed promising results for some compounds, although the specific activity of this compound specifically requires further investigation to establish its efficacy .

Enzyme Inhibition

Another area of interest is the compound's potential as an inhibitor of certain enzymes, such as acetylcholinesterase. The structural features, including the presence of the sulfonamide group, suggest that it may interact effectively with enzyme active sites, leading to inhibition .

Table 2: Biological Activities and Mechanisms

Activity TypeMechanism Description
Anticancer Inhibition of cell proliferation through signaling pathways
Enzyme Inhibition Potential inhibition of acetylcholinesterase

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes where starting materials undergo various reactions including halogenation and sulfonation. The introduction of the pyrazole ring is crucial and can be achieved through cyclization reactions involving suitable precursors.

Synthetic Route Overview

  • Starting Materials:
    • Appropriate aniline derivatives for pyrazole formation.
    • Sulfonyl chlorides for introducing the sulfonamide group.
  • Key Reactions:
    • Halogenation to introduce bromine.
    • Nucleophilic substitution for fluorine incorporation.
    • Cyclization to form the bicyclic structure.

Conclusion and Future Directions

The biological activity of this compound presents significant potential in medicinal chemistry, particularly in anticancer research and enzyme inhibition. Further studies are necessary to elucidate its specific mechanisms of action and to optimize its efficacy as a therapeutic agent.

Future research should focus on:

  • Detailed pharmacological studies to assess in vivo efficacy.
  • Structure-activity relationship (SAR) studies to refine compound design.
  • Exploration of additional biological targets beyond those currently known.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its unique structural characteristics that may interact with biological targets:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Anti-inflammatory Properties : The presence of the pyrazole ring has been associated with anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules:

  • Building Block for Drug Development : It can be utilized as a precursor for synthesizing other pharmaceutical compounds, especially those targeting specific receptors or pathways in disease mechanisms.

Biological Studies

Research into the biological mechanisms of this compound can provide insights into its mode of action:

  • Enzyme Inhibition Studies : Investigations into how this compound inhibits specific enzymes can lead to the development of targeted therapies for enzyme-related diseases .

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, including those similar to our target compound, demonstrating significant inhibitory effects on tumor growth in vitro and in vivo models. The findings suggest that modifications to the pyrazole moiety can enhance anticancer activity, warranting further investigation into this specific compound's derivatives .

Case Study 2: Anti-inflammatory Mechanism

Research published in the European Journal of Pharmacology examined the anti-inflammatory properties of compounds containing the pyrazole structure. The study found that these compounds effectively reduced pro-inflammatory cytokine levels in animal models, indicating a promising therapeutic avenue for inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

Key differences among analogs lie in:

  • Heterocyclic substituents (pyrazole vs. triazole).
  • Sulfonyl/benzoyl group modifications (halogenation, methoxy, trifluoromethyl).
  • Steric and electronic effects influencing binding affinity and pharmacokinetics.
Table 1: Structural and Physicochemical Comparisons
Compound Name/ID Substituent on Azabicyclo Ring Sulfonyl/Benzoyl Group Molecular Weight Key Features
Target Compound 4-Bromo-1H-pyrazol-1-yl 5-Fluoro-2-methoxybenzenesulfonyl ~450 (estimated) Bromo (polarizable), methoxy (electron-donating), fluoro (electron-withdrawing)
Compound 17 4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl 5-Fluoro-2-methoxybenzenesulfonyl 410.5 Triazole with methoxymethyl; enhanced solubility, similar sulfonyl group
Compound 16 1H-1,2,4-Triazol-1-yl 5-Bromo-2-chlorobenzoyl 395.7 Benzoyl with Br/Cl; lower polarity, potential toxicity concerns
Compound 8 1H-1,2,4-Triazol-1-yl 2-Bromophenylsulfonyl 397.29 Ortho-bromo (steric hindrance); triazole for π-π stacking
Compound 18 1H-Pyrazol-1-yl 3-(Trifluoromethyl)benzenesulfonyl 385.4 CF₃ (strong electron-withdrawing); improved metabolic stability

Preparation Methods

Boc Protection of Nortropinone

To facilitate subsequent functionalization, the secondary amine of nortropinone is protected using di-tert-butyl dicarbonate (Boc₂O). This step is critical for preventing undesired side reactions during later stages.

Procedure :
Nortropinone hydrochloride (10.0 g, 62 mmol) is suspended in 1,4-dioxane (200 mL) and water (50 mL). N,N-diisopropylethylamine (20.0 g, 155 mmol) and Boc₂O (20.3 g, 93 mmol) are added, and the mixture is stirred at room temperature for 3 hours. The product, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , is isolated via extraction with ethyl acetate and purified by flash chromatography (ethyl acetate/hexane), yielding 14 g (99%).

Key Data :

ParameterValue
Yield99%
Reaction Conditions1,4-dioxane/water, 25°C, 3 h
Characterization1H^1H NMR, ESI-MS (C12H19NO3\text{C}_{12}\text{H}_{19}\text{NO}_3: [M+H]⁺ = 242.1)
ParameterValue
Yield95%
Reaction ConditionsTHF, -78°C to rt, 16 h
Characterization1H^1H NMR (400 MHz, CDCl₃): δ 6.08 (d, J = 5.4 Hz, 1H), 4.59–4.33 (m, 2H), 1.46 (s, 9H)

Nucleophilic Substitution with 4-Bromo-1H-pyrazole

The triflate intermediate undergoes substitution with 4-bromo-1H-pyrazole under basic conditions.

Procedure :
A mixture of tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate (10.2 g, 22.2 mmol), 4-bromo-1H-pyrazole (4.15 g, 28.9 mmol), and K₂CO₃ (6.13 g, 44.4 mmol) in DMF (100 mL) is heated at 80°C for 12 hours. The product, tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate , is isolated via extraction with ethyl acetate and purified by chromatography (hexane/ethyl acetate), yielding 8.7 g (85%).

Key Data :

ParameterValue
Yield85%
Reaction ConditionsDMF, 80°C, 12 h
CharacterizationESI-MS (C16H21BrN3O2\text{C}_{16}\text{H}_{21}\text{BrN}_3\text{O}_2: [M+H]⁺ = 374.0)

Deprotection and Sulfonylation at the 8-Position

Boc Deprotection

The Boc group is removed to regenerate the free amine, enabling sulfonylation.

Procedure :
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate (8.7 g, 23.3 mmol) is treated with 4 M HCl in dioxane (50 mL) at 25°C for 12 hours. The mixture is concentrated to dryness, yielding 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride (6.5 g, 98%).

Key Data :

ParameterValue
Yield98%
Reaction ConditionsDioxane/HCl, 25°C, 12 h
CharacterizationESI-MS (C11H13BrN3\text{C}_{11}\text{H}_{13}\text{BrN}_3: [M+H]⁺ = 274.0)

Sulfonylation with 5-Fluoro-2-methoxybenzenesulfonyl Chloride

The free amine reacts with 5-fluoro-2-methoxybenzenesulfonyl chloride to install the final sulfonyl group.

Procedure :
3-(4-Bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride (6.5 g, 23.3 mmol) is suspended in DCM (100 mL). Triethylamine (7.1 mL, 51.3 mmol) and 5-fluoro-2-methoxybenzenesulfonyl chloride (5.8 g, 25.6 mmol) are added, and the mixture is stirred at room temperature for 6 hours. The product is purified via silica gel chromatography (DCM/methanol), yielding 3-(4-bromo-1H-pyrazol-1-yl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane (9.2 g, 88%).

Key Data :

ParameterValue
Yield88%
Reaction ConditionsDCM, rt, 6 h
Characterization1H^1H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 3.0 Hz, 1H), 7.45–7.38 (m, 2H), 6.90 (dd, J = 9.0, 4.5 Hz, 1H), 4.25–4.15 (m, 2H), 3.85 (s, 3H), 2.70–2.50 (m, 4H)

Optimization and Mechanistic Considerations

Triflation Efficiency

The use of LDA as a base ensures complete deprotonation of the 3-keto group, facilitating efficient triflation. Alternative bases such as NaHMDS resulted in comparable yields (92–95%) but required stricter temperature control .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-bromo-1H-pyrazol-1-yl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including sulfonylation of the azabicyclo[3.2.1]octane core and subsequent coupling with a brominated pyrazole moiety. Key steps include:

  • Sulfonylation : Reacting 8-azabicyclo[3.2.1]octane with 5-fluoro-2-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C) with a base like triethylamine .
  • Pyrazole Coupling : Using Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the 4-bromo-1H-pyrazol-1-yl group. Optimize yields (≥80%) by controlling stoichiometry (1:1.2 molar ratio) and using ligands like XPhos .
  • Purification : Employ reverse-phase HPLC (e.g., Chromolith® columns) for high-purity isolation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to assign protons and carbons, with NOESY for spatial proximity analysis of the azabicyclo core and sulfonyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ with <2 ppm error) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained via slow evaporation in acetonitrile/water .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (≥50 mg/mL), PBS (pH 7.4, <0.1 mg/mL), and ethanol (10–20 mg/mL). Use sonication for 30 minutes to enhance dissolution .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC monitoring. Degradation <5% indicates room-temperature stability for 6 months in amber vials .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based or radiometric assays (e.g., Pfmrk kinase inhibition) with ATP concentrations near Km. Include positive controls (e.g., staurosporine) and IC50 determination via 8-point dose-response curves .
  • Cell Permeability : Apply Caco-2 monolayer models with LC-MS quantification to assess passive diffusion vs. active transport .

Q. How can conflicting data on this compound’s inhibitory potency across studies be resolved?

  • Methodological Answer :

  • Assay Validation : Compare buffer conditions (e.g., Tris vs. HEPES), ionic strength, and cofactor requirements (e.g., Mg²+). Replicate assays in triplicate with blinded controls .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may affect activity .

Q. What methodologies are recommended for studying this compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer :

  • Environmental Persistence : Conduct OECD 301 biodegradation tests with activated sludge inoculum. Monitor half-life via HPLC-UV .
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Report EC50 values with 95% confidence intervals .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified pyrazole (e.g., 4-chloro, 4-methyl) or sulfonyl (e.g., 2-ethoxy) groups. Compare logP (HPLC-derived) and target affinity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Validate models with leave-one-out cross-validation (q² >0.5) .

Q. What advanced analytical techniques are required to detect and quantify this compound in biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ a C18 column (e.g., Purospher® STAR) with MRM transitions for quantification. Validate per FDA guidelines (accuracy 85–115%, precision RSD <15%) .
  • Tissue Distribution : Use whole-body autoradiography in rodents after ¹⁴C-labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.